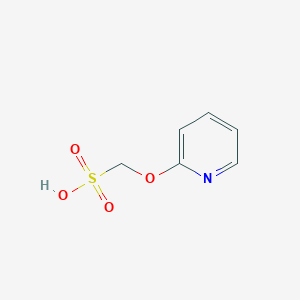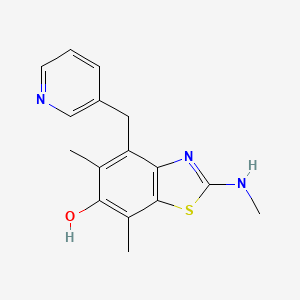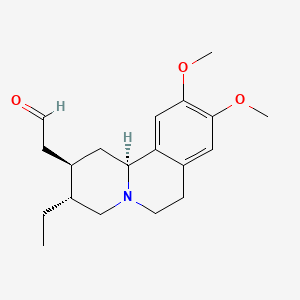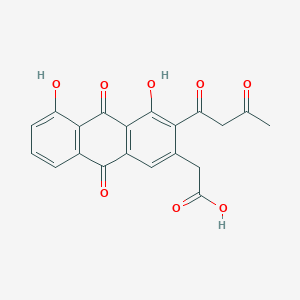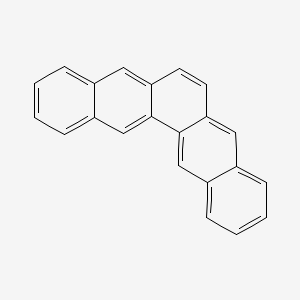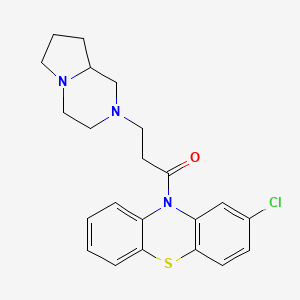
Azaclorzine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZACLORZINE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a phenothiazine derivative with the molecular formula C22H24ClN3OS. This compound has been studied for its potential therapeutic effects and its unique chemical properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, AZACLORZINE is used as a precursor for the synthesis of other phenothiazine derivatives. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In biological research, this compound is used to study the effects of phenothiazine derivatives on cellular processes. It has been shown to have antimicrobial and antifungal properties.
Medicine: this compound has potential therapeutic applications in medicine. It has been investigated for its use as an antipsychotic agent and for its potential to treat certain neurological disorders.
Méthodes De Préparation
The synthesis of AZACLORZINE involves several steps, starting with the preparation of the core phenothiazine structure. The synthetic route typically includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through a series of reactions involving the condensation of 2-chloroaniline with sulfur and subsequent cyclization.
Substitution Reactions: The phenothiazine core undergoes substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides and amines.
Final Assembly: The final step involves the coupling of the substituted phenothiazine with other chemical moieties to form this compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
AZACLORZINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines and other reduced derivatives.
Substitution: this compound undergoes substitution reactions with electrophiles and nucleophiles. Common reagents include alkyl halides, acyl chlorides, and amines.
Mécanisme D'action
The mechanism of action of AZACLORZINE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors in the brain, leading to changes in neurotransmitter levels. This interaction can result in the modulation of neuronal activity and the alleviation of symptoms associated with certain neurological disorders .
Comparaison Avec Des Composés Similaires
AZACLORZINE is unique among phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: A widely used antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to this compound.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Compared to these compounds, this compound has unique functional groups that contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
49864-70-2 |
|---|---|
Formule moléculaire |
C22H24ClN3OS |
Poids moléculaire |
414.0 g/mol |
Nom IUPAC |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2 |
Clé InChI |
ZQTOZLYOIRKCPL-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
SMILES canonique |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Autres numéros CAS |
49864-70-2 |
Synonymes |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




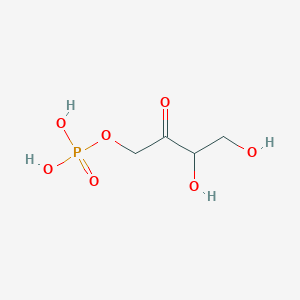
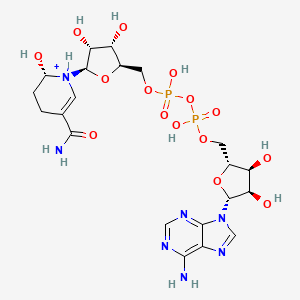

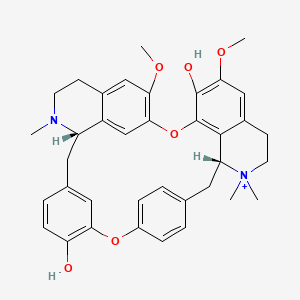
![(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1220023.png)
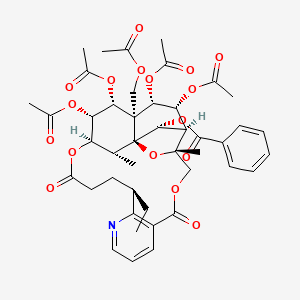
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B1220027.png)
